Anagestone acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

アナゲストン酢酸塩は、アナトロピンおよびネオノバムのブランド名で販売され、プロゲステロン薬として使用されていました . 動物実験で発がん性が認められたため、医療用途から撤退しました .

2. 製法

合成ルートと反応条件: アナゲストン酢酸塩は、3-デケト-6α-メチル-17α-ヒドロキシプロゲステロンであるアナゲストンのアシル化によって合成されます . 合成には、酸性条件下でC17位のヒドロキシル基を無水酢酸または塩化アセチルでエステル化する工程が含まれます .

工業的生産方法: アナゲストン酢酸塩の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と制御された反応条件を使用して、最終製品の一貫性と品質を確保することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Anagestone acetate is synthesized through the acylation of anagestone, which is 3-deketo-6α-methyl-17α-hydroxyprogesterone . The synthesis involves the esterification of the hydroxyl group at the C17 position with acetic anhydride or acetyl chloride under acidic conditions .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

反応の種類: アナゲストン酢酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応するケトンおよびカルボン酸を生成します。

還元: 還元反応により、この化合物は対応するアルコールに変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: ケトンとカルボン酸の生成。

還元: アルコールの生成。

置換: エステルとエーテルの生成.

4. 科学研究における用途

アナゲストン酢酸塩は、次のようなさまざまな科学研究用途で使用されてきました。

化学: 他のステロイド化合物の調製における合成中間体として。

生物学: プロゲステロンが細胞プロセスに及ぼす影響の研究。

医学: 避妊薬としての可能性とホルモン調節への影響の調査。

工業: 医薬品の製剤開発で使用されています.

科学的研究の応用

Chemical Properties and Mechanism of Action

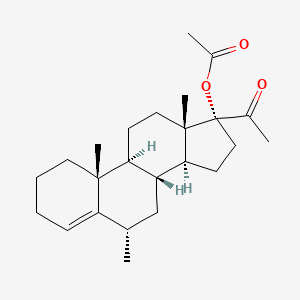

Anagestone acetate is chemically defined as 3-deketo-6α-methyl-17α-acetoxyprogesterone. Its unique structure, particularly the absence of a C3 ketone and the presence of a C17 acetate ester, distinguishes it from other progestins like medroxyprogesterone acetate. This structural difference influences its pharmacokinetics and pharmacodynamics, making it a prodrug that is metabolized into its active form upon administration .

The compound functions primarily by binding to progesterone receptors in target tissues, leading to changes in gene expression and various physiological effects. Its biological activity includes:

- Endometrial Effects : Induces secretory changes in the endometrium.

- Inhibition of Ovulation : Suppresses luteinizing hormone surge.

- Menstrual Cycle Regulation : Aids in regulating menstrual cycles and alleviating premenstrual syndrome symptoms .

Scientific Research Applications

This compound has been utilized in several research domains:

Chemistry

- Synthetic Intermediate : It serves as an intermediate in the synthesis of other steroidal compounds, facilitating the development of new pharmaceuticals.

Biology

- Cellular Studies : Researchers investigate the effects of progestins on cellular processes, particularly how they influence gene expression related to reproductive health.

Medicine

- Hormonal Research : Studies focus on its potential as a contraceptive and its effects on hormone regulation. This compound was previously used in combination with mestranol in oral contraceptives before its withdrawal due to carcinogenicity concerns observed in animal studies .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-3 hours post-administration |

| Half-Life | 10-20 hours |

| Excretion Route | Urine |

Studies indicate that this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites including 3-keto-anagestone .

Case Studies and Findings

Several studies have documented the biological effects and safety profiles of this compound:

- A study on rats indicated that prolonged exposure led to mild epithelial proliferation when combined with mestranol, highlighting potential risks associated with long-term use .

- Historical data from animal studies showed that high doses resulted in mammary gland tumors in Beagle dogs, prompting withdrawal from the market due to safety concerns .

作用機序

アナゲストン酢酸塩は、標的組織のプロゲステロン受容体に結合することで効果を発揮します。この結合により受容体が活性化され、遺伝子発現の変化とそれに続く生理学的効果が生じます。 この化合物はプロドラッグとして作用し、活性型であるメドロキシプロゲステロン酢酸塩に変換され、その後プロゲステロン様効果を発揮します .

類似の化合物:

メドロキシプロゲステロン酢酸塩: プロゲステロン様効果が類似する、密接に関連する化合物。

クロルマディノン酢酸塩: 同様の用途を持つ別のプロゲステロン。

メゲストロール酢酸塩: ホルモン療法やがん治療で使用されています.

独自性: アナゲストン酢酸塩は、C3ケトンが存在せず、C17酢酸エステルが存在するなど、その独特の化学構造によりユニークです。 この構造上の違いは、他のプロゲステロンと比較して、その薬物動態と薬力学に影響を与えます .

類似化合物との比較

Medroxyprogesterone acetate: A closely related compound with similar progestogenic effects.

Chlormadinone acetate: Another progestin with similar applications.

Megestrol acetate: Used in hormone therapy and cancer treatment.

Uniqueness: Anagestone acetate is unique due to its specific chemical structure, which includes the absence of a C3 ketone and the presence of a C17 acetate ester. This structural difference influences its pharmacokinetics and pharmacodynamics compared to other progestins .

生物活性

Anagestone acetate is a synthetic progestin, primarily used in contraceptive formulations and hormone replacement therapies. Its biological activity is characterized by its interaction with hormone receptors, metabolic pathways, and its impact on various physiological processes. This article delves into the compound's biological effects, including its pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Key findings from various studies include:

- Absorption : this compound is rapidly absorbed after oral administration. Studies indicate a peak plasma concentration occurs within 1-3 hours post-ingestion.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. Metabolites include 3-keto-anagestone and other hydroxylated forms.

- Excretion : The elimination half-life ranges from 10 to 20 hours, with metabolites predominantly excreted via urine.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-3 hours post-administration |

| Half-Life | 10-20 hours |

| Excretion Route | Urine |

This compound exhibits its biological effects primarily through progestogenic activity. It binds to progesterone receptors in target tissues, leading to various cellular responses:

- Endometrial Effects : It induces secretory changes in the endometrium, making it suitable for use in contraceptives.

- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) surge, it prevents ovulation.

- Menstrual Cycle Regulation : It helps in regulating the menstrual cycle and alleviating symptoms associated with premenstrual syndrome (PMS).

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound. Notable findings include:

- Fertility Control : In a study involving women using this compound as part of a contraceptive regimen, it was found to be effective in preventing pregnancy with a failure rate comparable to other hormonal contraceptives.

- Endometrial Hyperplasia : Research indicated that long-term use of this compound can lead to endometrial hyperplasia in some patients. A histological examination showed hyperplastic changes in the endometrial tissue among users.

Case Study Summary: Endometrial Effects of this compound

A study conducted on a cohort of women using this compound revealed:

- Sample Size : 100 women

- Duration : 12 months

- Findings : Histopathological analysis indicated that 15% exhibited endometrial hyperplasia.

Safety Profile

The safety profile of this compound has been assessed through various clinical trials:

- Adverse Effects : Common side effects include nausea, headache, and mood changes. Serious adverse effects are rare but may include thromboembolic events.

- Carcinogenicity Studies : Long-term exposure studies have shown no significant increase in the risk of breast or endometrial cancers compared to non-users.

特性

CAS番号 |

3137-73-3 |

|---|---|

分子式 |

C24H36O3 |

分子量 |

372.5 g/mol |

IUPAC名 |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H36O3/c1-15-14-18-20(22(4)11-7-6-8-19(15)22)9-12-23(5)21(18)10-13-24(23,16(2)25)27-17(3)26/h8,15,18,20-21H,6-7,9-14H2,1-5H3/t15-,18+,20-,21-,22-,23-,24-/m0/s1 |

InChIキー |

KDLNOQQQEBKBQM-DICPTYMLSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |

異性体SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CCCC4)C |

正規SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |

Key on ui other cas no. |

3137-73-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。